
(5-Chloro-2-methoxyphenyl)(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxybenzoyl)-2-methylpiperidine is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring substituted with a 5-chloro-2-methoxybenzoyl group and a methyl group
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-2-methylpiperidine involves several steps. One common method starts with the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then subjected to aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide. The final step involves chlorosulfonation and aminolysis to yield the desired compound .
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. The use of commercially available starting materials, such as 5-chlorosalicylic acid and phenethylamine, makes the process cost-effective and scalable .
Chemical Reactions Analysis
1-(5-Chloro-2-methoxybenzoyl)-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where the chlorine or methoxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2-methoxybenzoyl)-2-methylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-2-methylpiperidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(5-Chloro-2-methoxybenzoyl)-2-methylpiperidine can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxybenzoyl)-4-propylpiperazine: This compound has a similar structure but with a propyl group instead of a methyl group.
1,4-Bis(5-chloro-2-methoxybenzoyl)piperazine: This compound features two 5-chloro-2-methoxybenzoyl groups attached to a piperazine ring.
1-(5-Chloro-2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine: This compound has an additional methoxyphenyl group.
Properties
Molecular Formula |
C14H18ClNO2 |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H18ClNO2/c1-10-5-3-4-8-16(10)14(17)12-9-11(15)6-7-13(12)18-2/h6-7,9-10H,3-5,8H2,1-2H3 |
InChI Key |
IHOXJTLFHKLNGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



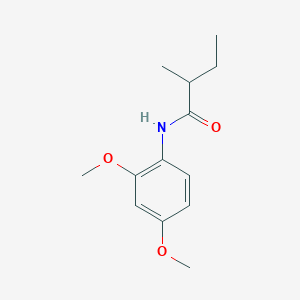
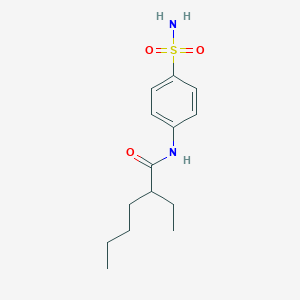
![2,5-dichloro-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B11173311.png)
![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzamide](/img/structure/B11173313.png)
![2,5-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzenesulfonamide](/img/structure/B11173329.png)
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11173331.png)
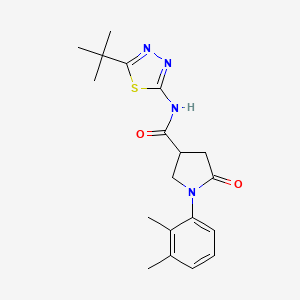
![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B11173345.png)
![N-(2-ethylhexyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11173352.png)
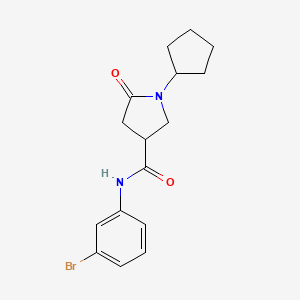
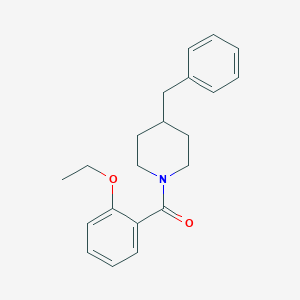

![3,4-diethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11173370.png)
